molecular formula C5H9NO2 B12648225 N-(Hydroxymethyl)-N-vinylacetamide CAS No. 83579-26-4

N-(Hydroxymethyl)-N-vinylacetamide

Katalognummer: B12648225
CAS-Nummer: 83579-26-4
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: RTXGMZRJRSWDRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Hydroxymethyl)-N-vinylacetamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both hydroxymethyl and vinyl groups attached to an acetamide backbone, making it a versatile molecule for chemical synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxymethyl)-N-vinylacetamide typically involves the reaction of vinylacetamide with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which then reacts with the vinyl group to form the final product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide, to facilitate the hydroxymethylation process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis and minimize by-product formation .

Analyse Chemischer Reaktionen

Types of Reactions: N-(Hydroxymethyl)-N-vinylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-(Hydroxymethyl)-N-vinylacetamide has found applications in several scientific research areas:

Wirkmechanismus

The mechanism by which N-(Hydroxymethyl)-N-vinylacetamide exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxymethyl group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their structure and function. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(Hydroxymethyl)-N-vinylacetamide is unique due to the presence of both hydroxymethyl and vinyl groups, which confer a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

83579-26-4

Molekularformel

C5H9NO2

Molekulargewicht

115.13 g/mol

IUPAC-Name

N-ethenyl-N-(hydroxymethyl)acetamide

InChI

InChI=1S/C5H9NO2/c1-3-6(4-7)5(2)8/h3,7H,1,4H2,2H3

InChI-Schlüssel

RTXGMZRJRSWDRN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CO)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.